molecular formula C29H47NO7 B1253565 Mycinamicin VII

Mycinamicin VII

Katalognummer: B1253565
Molekulargewicht: 521.7 g/mol
InChI-Schlüssel: HREUKRQZLNMEFQ-KMWMHNJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycinamicin VII is a macrolide.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Mycinamicin VII exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, similar to other macrolides. Research indicates that mycinamicins can effectively combat resistant strains of Staphylococcus aureus, making them valuable in addressing antibiotic resistance challenges in clinical settings .

Table 1: Antimicrobial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 - 0.5 μg/mL
Enterococcus faecalis0.5 - 2.0 μg/mL
Streptococcus pneumoniae0.2 - 1.0 μg/mL

Biochemical Characterization

The biochemical pathways involved in the biosynthesis of this compound have been extensively studied. Key enzymes such as cytochrome P450 MycCI have been identified to play crucial roles in the hydroxylation processes necessary for its production . Understanding these pathways not only aids in the production of this compound but also allows for the exploration of synthetic modifications to enhance its efficacy or reduce toxicity.

Case Study: Enzyme Functionality

A study demonstrated that MycCI efficiently catalyzes the conversion of precursors into this compound when paired with specific ferredoxins, highlighting its potential for biotechnological applications in antibiotic production .

Combinatorial Biosynthesis

Research has explored the use of this compound in combinatorial biosynthesis to generate novel antibiotic compounds. By manipulating the genetic pathways in Micromonospora griseorubida, scientists have been able to produce hybrid antibiotics that may possess improved pharmacological properties or broadened spectra of activity . This approach is particularly promising for developing new treatments against multi-drug resistant bacteria.

Table 2: Hybrid Antibiotics Derived from Mycinamicin Pathways

Hybrid AntibioticParent CompoundsAntimicrobial Spectrum
19-deformyl-desmycosinThis compound + TylosinBroad-spectrum against Gram-positive bacteria
19-deformyl-12,13-epoxydesmycosinThis compound + Tylosin derivativesEnhanced activity against resistant strains

Total Syntheses and Structural Studies

Total synthesis efforts have been directed at producing this compound and its analogs to facilitate detailed structural studies and functional analyses. These synthetic routes allow researchers to explore modifications that could enhance its therapeutic index or reduce side effects associated with natural extracts .

Case Study: Total Synthesis

A recent project successfully synthesized mycinamicin IV, a closely related compound, using innovative catalytic methods that could be adapted for this compound synthesis, showcasing potential pathways for large-scale production .

Therapeutic Applications and Future Directions

Given its effectiveness against resistant bacterial strains, this compound holds promise for therapeutic applications beyond traditional antibiotics. Its unique structure may allow it to evade common resistance mechanisms seen with other macrolides, making it a candidate for further clinical development .

Potential Future Research Areas

  • Clinical Trials : Investigating the efficacy of this compound in treating infections caused by resistant pathogens.
  • Modification Studies : Exploring chemical modifications to enhance activity or reduce toxicity.
  • Combination Therapies : Assessing the effectiveness of this compound in combination with other antibiotics to overcome resistance.

Eigenschaften

Molekularformel

C29H47NO7

Molekulargewicht

521.7 g/mol

IUPAC-Name

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C29H47NO7/c1-8-25-22(17-31)11-9-10-12-24(32)19(3)15-20(4)28(18(2)13-14-26(33)36-25)37-29-27(34)23(30(6)7)16-21(5)35-29/h9-14,18-23,25,27-29,31,34H,8,15-17H2,1-7H3/b11-9+,12-10+,14-13+/t18-,19+,20-,21+,22+,23-,25+,27+,28+,29-/m0/s1

InChI-Schlüssel

HREUKRQZLNMEFQ-KMWMHNJKSA-N

Isomerische SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO

Kanonische SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycinamicin VII
Reactant of Route 2
Mycinamicin VII
Reactant of Route 3
Mycinamicin VII
Reactant of Route 4
Mycinamicin VII
Reactant of Route 5
Mycinamicin VII
Reactant of Route 6
Mycinamicin VII

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.